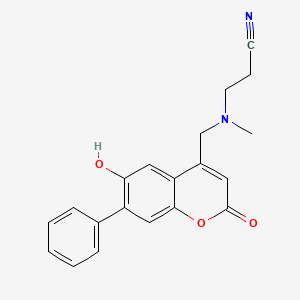

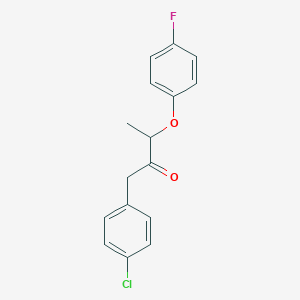

3-(((6-hydroxy-2-oxo-7-phenyl-2H-chromen-4-yl)methyl)(methyl)amino)propanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of coumarin, a class of organic compounds that are widely used in the pharmaceutical industry due to their diverse biological and pharmacological activities . The compound has a complex structure that includes a 2H-chromen-4-yl group, a phenyl group, and a propanenitrile group .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a coumarin derivative with other reagents. For example, a hybrid compound composed of ferulic acid and esculetin was prepared in a 61% yield by the esterification reaction of protected ferulic acid with esculetin in the presence of triethylamine .Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectroscopic techniques. For instance, the compound’s structure was confirmed by mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy .Chemical Reactions Analysis

The compound, like other coumarin derivatives, can undergo various chemical reactions. For instance, a hybrid compound was synthesized by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be determined using various analytical techniques. For example, the compound’s melting point, yield, and NMR data were reported .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Carbamate Derivatives Synthesis : This compound is involved in the synthesis of carbamate derivatives of coumarin and chromene. These derivatives are obtained through condensation processes using various chemical agents (Velikorodov & Imasheva, 2008).

Formation of Chromene Derivatives : Another study discusses the condensation of similar compounds with different acetoacetates and acids, leading to the formation of various chromene derivatives (Velikorodov et al., 2014).

Antimicrobial and Antibacterial Properties

Antibacterial Activity : A study reports the synthesis and antibacterial activity of new derivatives of 4-hydroxy-chromen-2-one. The synthesized compounds showed significant bacteriostatic and bactericidal activity against various bacterial strains (Behrami & Dobroshi, 2019).

Antimicrobial Properties : The antimicrobial activities of benzopyrone derivatives have been investigated. These derivatives, including 2-oxo-2H-chromen-3-carbonitrile, demonstrated effectiveness against various microbial strains (El-Shaaer, 2012).

Other Applications

Chemosensing and Pharmacological Properties : Coumarin derivatives have been explored for their chemosensing properties and diverse pharmacological potential. These compounds have shown significant antioxidant and anti-inflammatory activities, as well as cytotoxic activity against certain cancer cell lines (Al-Hazmy et al., 2022).

Crystal Structure Analysis : The crystal structure of similar compounds has been examined to understand their molecular configuration and bonding characteristics (Manolov et al., 2008).

Mecanismo De Acción

The mechanism of action of coumarin derivatives is diverse and depends on their specific structure and the biological system in which they are acting. They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .

Direcciones Futuras

The future directions for research on this compound could include further exploration of its biological activities and potential applications in the pharmaceutical industry. Additionally, the development of more efficient and environmentally friendly synthesis methods for this and similar compounds could be a focus of future research .

Propiedades

IUPAC Name |

3-[(6-hydroxy-2-oxo-7-phenylchromen-4-yl)methyl-methylamino]propanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3/c1-22(9-5-8-21)13-15-10-20(24)25-19-12-16(18(23)11-17(15)19)14-6-3-2-4-7-14/h2-4,6-7,10-12,23H,5,9,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWBKURQSFYEYBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC#N)CC1=CC(=O)OC2=CC(=C(C=C12)O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-acetyl-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2419756.png)

![[6-(3,3,3-Trifluoropropyl)pyridin-3-yl]methanamine;hydrochloride](/img/structure/B2419761.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2419764.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2419766.png)

![2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}oxy)pyrazine](/img/structure/B2419773.png)

![(2Z)-6-bromo-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2419774.png)

![N-(benzo[d]thiazol-2-yl)-4-cyano-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2419775.png)

![4-benzyl-1-[4-(trifluoromethyl)phenyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2419777.png)